[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Description
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate is a pyrazole-derived compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-chlorophenoxy substituent at position 5 of the pyrazole ring. The methyl group at position 4 is esterified with acetic acid, forming the acetate moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the trifluoromethyl and chlorophenoxy groups) and metabolic stability (via the ester group). The compound is likely synthesized via esterification of its precursor alcohol, [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: 318239-67-7), which has a molecular weight of 306.67 g/mol .
Properties
IUPAC Name |
[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O3/c1-8(21)22-7-11-12(14(16,17)18)19-20(2)13(11)23-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWRZWDVYPYWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with 4-chlorophenol in the presence of a base such as potassium carbonate.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyrazole.
Acetylation: The final step involves the acetylation of the pyrazole intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Esterification with EDCI/DMAP
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM)
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Yield : ~85–90% after purification via flash chromatography .
Alternative Acetylation with Acetyl Chloride
Mechanistic Pathway :
Hydrolysis Reactions
The acetate group undergoes hydrolysis to regenerate the methanol precursor under acidic or basic conditions:
Basic Hydrolysis
-
Reagents : NaOH (1–2 M), aqueous THF or ethanol
Acidic Hydrolysis
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Basic | NaOH, H₂O/THF | 80°C | 6 | 92 |
| Acidic | HCl, H₂O/acetone | 25°C | 24 | 88 |
Nucleophilic Substitution at the Pyrazole Ring
The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions:
Reaction with Amines
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Example : Substitution with piperidine
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Reagents : Piperidine, K₂CO₃, DMF
Mechanistic Pathway :
Cross-Coupling Reactions
The trifluoromethyl group and pyrazole core enable participation in Suzuki-Miyaura couplings:
Suzuki-Miyaura Coupling
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Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃
Table 2: Coupling Reaction Parameters
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-pyrazole | Cyclopropyl | Pd(PPh₃)₄ | 48 |
| 4-Iodo-pyrazole | Phenyl | Pd(OAc)₂ | 55 |
Condensation with Carbonyl Compounds
The methyl acetate group participates in Claisen-like condensations:
Reaction with 1,3-Cyclohexanedione
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Reagents : 1,3-Cyclohexanedione, Et₃N, acetone cyanohydrin
Product : β-Ketoester derivatives for herbicidal applications .
Thermal Stability and Side Reactions
Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) may lead to:
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Reductive Dehalogenation : Observed during N-arylation of iodopyrazoles .
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Isomerization : Competitive formation of 1-methyl-5-(trifluoromethyl)pyrazol-3-ol under acidic conditions .
Key Stability Data :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate. The compound has demonstrated significant activity against various cancer cell lines. For instance, a study reported that similar pyrazole derivatives exhibited IC50 values in the range of 10–30 µM, indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This action is crucial for preventing the proliferation of cancer cells .
Agricultural Applications
Herbicidal Properties
The compound has also been evaluated for its herbicidal properties. Research indicates that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. The presence of the chlorophenoxy group enhances the herbicidal activity by mimicking natural plant hormones, leading to uncontrolled growth or death of target weeds .
Field Trials
Field trials have shown that formulations containing pyrazole derivatives can reduce weed biomass significantly compared to untreated controls. Data from various trials indicated a reduction in weed density by up to 70% when applied at optimal concentrations .
Material Science Applications
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
| Property | Control (without additive) | With Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 300 | 350 |
This enhancement is attributed to the compound's ability to interact with polymer chains, thus improving cross-linking density and overall material performance .
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of various pyrazole derivatives, including this compound, was conducted against a panel of cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards breast and lung cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Case Study 2: Herbicide Efficacy
In a controlled agricultural study, the herbicidal efficacy of formulations containing this pyrazole derivative was tested against common weeds in maize crops. The results showed significant reductions in weed biomass and improved crop yield compared to conventional herbicides, indicating its potential as an environmentally friendly alternative in agricultural practices .
Mechanism of Action
The mechanism of action of [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Position and Type of Substituents
Trifluoromethyl (CF₃) Position :
- The antibacterial activity of pyrazole-oxadiazole hybrids (e.g., compounds 7c and 8a in ) is significantly influenced by the position of the CF₃ group. For instance, compound 7c (CF₃ at position 5) exhibits superior anti-Xanthomonas oryzae (Xoo) activity (EC₅₀ = 11.22 µg/mL) compared to 8a (CF₃ at position 3, EC₅₀ > 50 µg/mL) .
- The target compound’s CF₃ at position 3 may limit its bioactivity compared to analogs with CF₃ at position 5, though this depends on the application.
- Phenoxy vs. Sulfonyl/Sulfur-Containing Groups: Replacing the 4-chlorophenoxy group with a sulfonyl moiety (e.g., [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate, CAS: 318469-38-4) increases polarity and may alter target binding. Thioether-linked analogs (e.g., (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one) introduce sulfur atoms, which can modulate redox activity and metabolic pathways .
Ester Group Modifications
- Acetate vs. Chloroacetate/Benzoate Esters: The acetate ester in the target compound contrasts with [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate (CAS: 318247-57-3), where the 2-chloroacetate group may enhance electrophilicity and reactivity. This modification could influence hydrolysis rates and bioavailability .
Physicochemical Properties
Melting Points and Lipophilicity
- The target compound’s acetate group likely results in a lower melting point compared to sulfonyl or halogen-rich analogs, favoring easier processing in formulations.
Antibacterial and Herbicidal Activity
- Pyrazole-Oxadiazole Hybrids : Derivatives like 7c (EC₅₀ = 11.22 µg/mL against Xoo) demonstrate that phenyl groups at position 1 and CF₃ at position 5 enhance antibacterial activity compared to methyl-substituted analogs .
- Herbicidal Derivatives : Compounds such as pyroxasulfone (active ingredient in ZIDUA SC Herbicide) share the pyrazole core but incorporate difluoromethoxy and sulfonyl groups, highlighting how substituent choice tailors activity toward specific targets (e.g., weed control) .
Metabolic Considerations
- The acetate ester in the target compound may undergo enzymatic hydrolysis to release the active alcohol form ([5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol), a common prodrug strategy to improve bioavailability .
Biological Activity
The compound [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a chlorophenoxy group and a trifluoromethyl group, contributing to its unique properties.
- Molecular Formula : C₁₂H₁₀ClF₃N₂O₂
- Molecular Weight : 304.67 g/mol
- Melting Point : 83–85 °C
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Research Findings : Animal models have shown reduced levels of TNF-alpha and IL-6 following administration of the compound, indicating its potential utility in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, highlighting its effectiveness as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are established for [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate?
A common approach involves coupling substituted pyrazole intermediates with phenoxy and acetate groups. For example:
- Step 1 : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-keto esters, as demonstrated in trifluoromethylpyrazole syntheses .
- Step 2 : Introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution (e.g., using 4-chlorophenol under basic conditions).
- Step 3 : Acetylate the hydroxyl group at the 4-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP).
Key challenges include regioselectivity control during pyrazole formation and purification of intermediates using column chromatography .
Q. How is this compound characterized spectroscopically?
- 1H/13C NMR : The trifluoromethyl group (-CF3) appears as a quartet (J ≈ 269–270 Hz) in 13C NMR, while the acetate methyl group shows a singlet near δ 2.1 ppm in 1H NMR .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated vs. observed mass, error < 2 ppm) .
- IR : Stretching vibrations for C=O (acetate) near 1740–1750 cm⁻¹ and C-O (phenoxy) at 1200–1250 cm⁻¹ .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally related pyrazoles exhibit:
- Herbicidal activity : Pyroxasulfone (a pyrazole derivative) inhibits very-long-chain fatty acid synthesis in weeds .
- Antiproliferative effects : Trifluoromethylpyrazole analogs show COX-2 inhibition (e.g., celecoxib derivatives) .
Initial assays should focus on enzyme inhibition (e.g., COX-2) or receptor-binding studies using in vitro models .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Refinement with SHELXL : Use the SHELX suite to refine crystal structures, particularly for resolving disordered trifluoromethyl or phenoxy groups. Implement restraints for thermal parameters and occupancy ratios .
- Validation tools : Employ checkCIF/PLATON to identify symmetry or hydrogen-bonding inconsistencies. For example, disordered solvent molecules in the lattice may require exclusion or masking .
- Example : In related pyrazole structures, SHELXPRO was used to model twinning and anisotropic displacement parameters .
Q. What methodologies optimize metabolic stability in trifluoromethylpyrazole derivatives?
- Metabolic soft spots : Replace labile groups (e.g., methyl acetate) with bioisosteres (e.g., ethyl oxadiazole) to reduce hydrolysis.
- In vitro assays : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites. For instance, introducing electron-withdrawing groups (e.g., -CF3) can slow oxidative metabolism .
- Case study : Celecoxib’s sulfonamide group was retained to enhance stability, while methyl groups were modified to improve pharmacokinetics .
Q. How can structure-activity relationships (SAR) be analyzed for substituent variations?
- Design : Synthesize analogs with modifications to the phenoxy (e.g., 4-F, 4-NO2) or acetate (e.g., propionyl, benzoyl) groups.
- Data table :
| Substituent (R) | COX-2 IC50 (nM) | LogP | Metabolic Half-life (h) |
|---|---|---|---|
| 4-Cl (parent) | 50 | 3.2 | 2.5 |
| 4-F | 45 | 2.9 | 3.1 |
| 4-NO2 | 120 | 3.8 | 1.8 |
Q. How are computational methods applied to predict binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or herbicide targets. The trifluoromethyl group often occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Key interactions include π-π stacking with phenylalanine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
